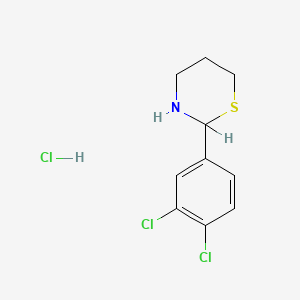
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound containing nitrogen and sulfur atoms. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tetrahydro-1,3-thiazine ring substituted with a 3,4-dichlorophenyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dichloroaniline with thiourea in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazine compound. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system under study .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dichlorophenyl)-1,3-thiazinane hydrochloride
- 4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
- 4-(2,3-Dichlorophenyl)tetrahydro-2H-thiopyran-4-ol
Uniqueness
2-(3,4-Dichlorophenyl)tetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
79137-08-9 |
|---|---|
Formule moléculaire |
C10H12Cl3NS |
Poids moléculaire |
284.6 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NS.ClH/c11-8-3-2-7(6-9(8)12)10-13-4-1-5-14-10;/h2-3,6,10,13H,1,4-5H2;1H |
Clé InChI |
KVXZUBPXIRGQRI-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(SC1)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


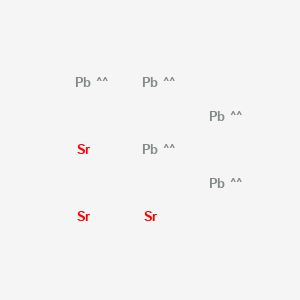
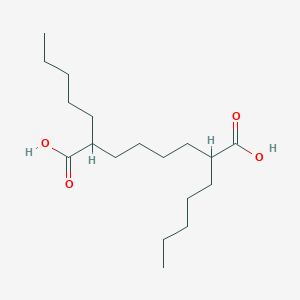
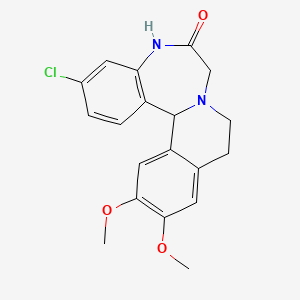
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
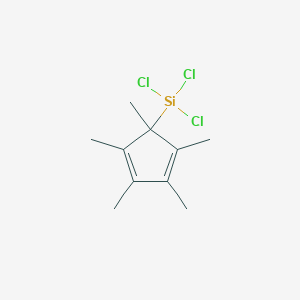
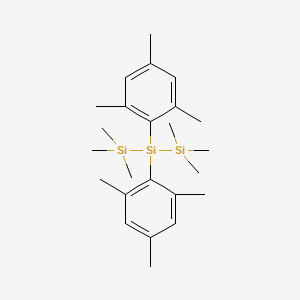
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)

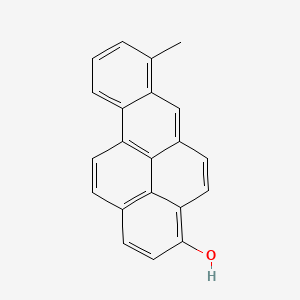
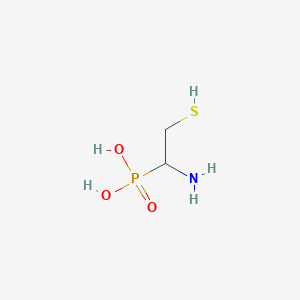
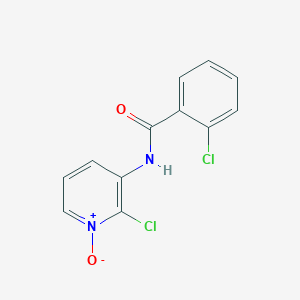
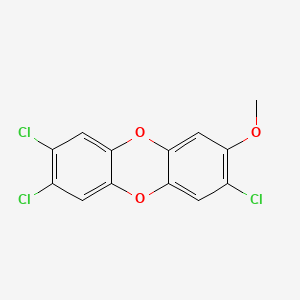

![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/no-structure.png)
